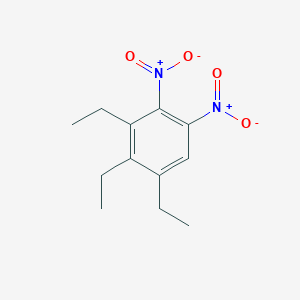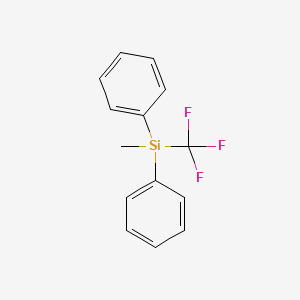![molecular formula C16H20N2O2S B12554293 N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide CAS No. 183891-97-6](/img/structure/B12554293.png)
N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide is a complex organic compound that features a naphthalene sulfonamide group attached to an aminocyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with (1R,2R)-2-aminocyclohexanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the aminocyclohexyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonamide: Lacks the aminocyclohexyl group, making it less versatile in terms of biological activity.
Cyclohexylamine: Lacks the naphthalene sulfonamide group, resulting in different chemical properties and reactivity.
N-[(1R,2R)-2-Aminocyclohexyl]benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring, leading to different steric and electronic effects.
Uniqueness
N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide is unique due to the combination of the naphthalene sulfonamide and aminocyclohexyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
183891-97-6 |
|---|---|
Molecular Formula |
C16H20N2O2S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H20N2O2S/c17-14-9-3-4-10-15(14)18-21(19,20)16-11-5-7-12-6-1-2-8-13(12)16/h1-2,5-8,11,14-15,18H,3-4,9-10,17H2/t14-,15-/m1/s1 |
InChI Key |
YHBBASFRYKDPRV-HUUCEWRRSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CCC(C(C1)N)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


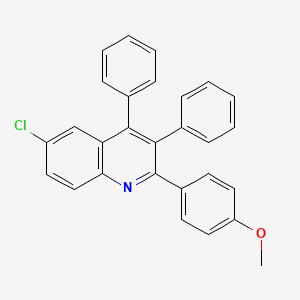
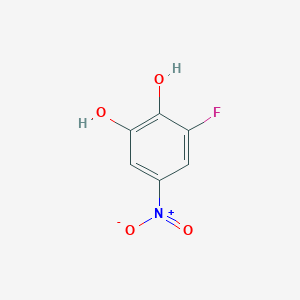


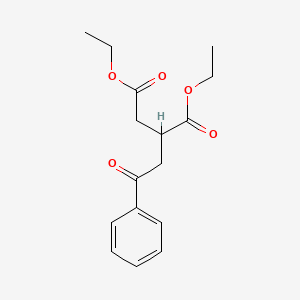
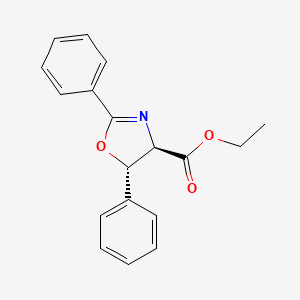
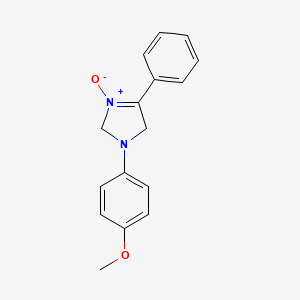
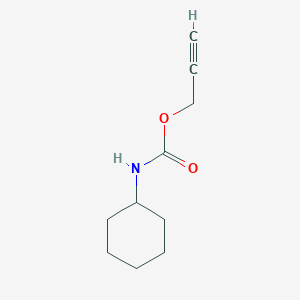
![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B12554258.png)

![Benzoic acid, 4-[(dimethylamino)carbonyl]-, ethyl ester](/img/structure/B12554267.png)
